5,6-Bis(4-fluorophenyl)pyrazin-2-amine
Description
5,6-Bis(4-fluorophenyl)pyrazin-2-amine is a pyrazine derivative featuring two 4-fluorophenyl substituents at the 5- and 6-positions and an amino group at the 2-position. The fluorine atoms on the phenyl rings impart electron-withdrawing effects, influencing electronic distribution, solubility, and intermolecular interactions such as hydrogen bonding and steric repulsion .
Properties
Molecular Formula |
C16H11F2N3 |
|---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
5,6-bis(4-fluorophenyl)pyrazin-2-amine |
InChI |
InChI=1S/C16H11F2N3/c17-12-5-1-10(2-6-12)15-16(21-14(19)9-20-15)11-3-7-13(18)8-4-11/h1-9H,(H2,19,21) |
InChI Key |
ZRXNKBMFUGVZME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N=C2C3=CC=C(C=C3)F)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key analogs and their distinguishing features:
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing Effects : The 4-fluorophenyl groups in the target compound enhance electronegativity compared to methoxy (electron-donating) or trifluoromethyl (stronger electron-withdrawing) substituents .
- Steric Effects: The 4-fluorophenyl groups induce nonplanar conformations in porphyrin analogs due to steric repulsion, which may similarly affect the pyrazine core’s reactivity or crystallinity .
- Biological Activity : Imidazo-pyrazine derivatives (e.g., compound in ) exhibit kinase inhibition, suggesting that the pyrazine core’s substitution pattern critically influences target selectivity .
Crystallographic and Solubility Comparisons
- Crystal Packing: The 4-fluorophenyl groups in acenaphthene derivatives form intramolecular hydrogen bonds (O—H⋯O) and dimeric structures via C—H⋯F interactions .
- Solubility : The trifluoromethyl group in 5-(trifluoromethyl)pyrazin-2-amine increases lipophilicity (logP ~2.1), whereas the methoxy group in 3-benzyl-5-(4-methoxyphenyl)pyrazin-2-amine enhances polarity, improving aqueous solubility .
Research Findings and Implications
- Medicinal Chemistry : The imidazo-pyrazine derivative () shows promise as a kinase inhibitor, suggesting that this compound could be optimized for similar targets by modifying the core heterocycle .
- Materials Science: Steric effects from 4-fluorophenyl groups disrupt planar geometries in porphyrins, which may be exploited to design nonplanar pyrazine-based materials with unique photophysical properties .
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